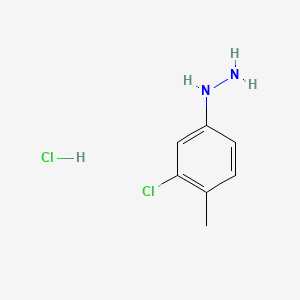

3-Chloro-4-methylphenylhydrazine hydrochloride

Descripción general

Descripción

3-Chloro-4-methylphenylhydrazine hydrochloride is a chemical compound used in scientific research . It is a white to cream fluffy powder .

Synthesis Analysis

3-Methylphenylhydrazine Hydrochloride is used in the synthesis of 3H-1,2,4-triazol-3-ones via NiCl2-promoted cascade annulation of hydrazonoyl chlorides and sodium cyanate . 3-Chloro-p-tolylhydrazine hydrochloride acid may also be used in chemical synthesis studies .Molecular Structure Analysis

The molecular formula of this compound is C7H10Cl2N2 . The InChI code is 1S/C7H10N2.ClH/c1-6-3-2-4-7 (5-6)9-8;/h2-5,9H,8H2,1H3;1H .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is used in the synthesis of 3H-1,2,4-triazol-3-ones .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a molecular weight of 193.07 g/mol . It is sensitive and hygroscopic .Aplicaciones Científicas De Investigación

Tumorigenic Effects

3-Chloro-4-methylphenylhydrazine hydrochloride has been studied for its tumorigenic effects. In a study, 4-methylphenylhydrazine hydrochloride was administered to Swiss mice, resulting in the induction of lung tumors and blood vessel tumors. The implications of these findings are significant in understanding the tumorigenic potential of this compound (Tóth, Tompa, & Patil, 1977).

Chemical Synthesis and Derivatives

The compound has been used in chemical synthesis processes. For instance, 4-chloro-2,3,3,7-tetramethyl-3H-indole, an indolenine, was produced using 5-chloro-2-methylphenylhydrazine hydrochloride in a reaction with 3-methylbutan-2-one. This process yielded various heterocyclic products, demonstrating the versatility of this compound in synthesizing new compounds (Alyari, Baradarani, Afghan, & Joule, 2014).

Antimicrobial and Antifungal Studies

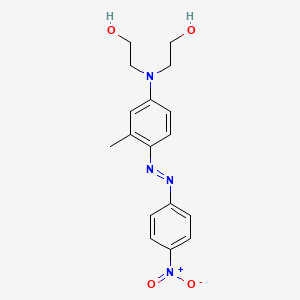

This chemical has also been involved in the creation of compounds with potential antimicrobial and antifungal properties. For example, diazepino quinoline heterocycles derived from phenylhydrazine hydrochloride, including 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl)-quinolines, were assessed for their antibacterial, antifungal, and cytogenetic activities (Kumar, Suresh, & Mohan, 2003).

Potential CNS Agents

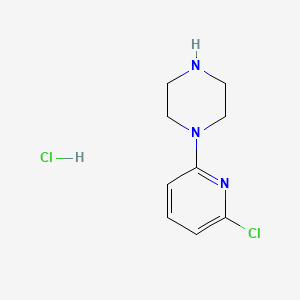

Furthermore, the compound has been used in synthesizing neuroleptic-like agents. A study involved the synthesis of 3-phenyl-2-piperazinyl-5H-1-benzazepines, where this compound played a crucial role. Some derivatives showed potential as central nervous system agents with neuroleptic-like activity, indicating the compound's relevance in pharmaceutical research (Hino et al., 1988).

Safety and Hazards

3-Chloro-4-methylphenylhydrazine hydrochloride is classified as having acute toxicity (Categories 4 for oral, dermal, and inhalation), skin irritation (Category 2), and eye irritation (Category 2) . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and ensuring good ventilation .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Chloro-4-methylphenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of hydrazones and other nitrogen-containing compounds . It interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The compound’s hydrazine group allows it to form stable complexes with metal ions, which can influence enzyme activity and protein function . Additionally, this compound can act as a reducing agent, participating in redox reactions that are crucial for cellular metabolism .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure duration. At lower concentrations, it can modulate cell signaling pathways and gene expression, leading to changes in cellular metabolism and function . At higher concentrations, the compound can induce oxidative stress, leading to cell damage and apoptosis . Studies have shown that this compound can affect various cell types, including hepatocytes, neurons, and immune cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. The compound can bind to enzymes and proteins, altering their activity and function . It can inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under inert atmosphere and room temperature conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can modulate metabolic pathways and enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including liver damage, neurotoxicity, and immune system suppression . Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and redox reactions . It interacts with enzymes such as catalase and superoxide dismutase, which are involved in the detoxification of reactive oxygen species . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its hydrophobic regions enable it to interact with lipid membranes .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be found in various organelles, including the mitochondria, endoplasmic reticulum, and lysosomes . The compound’s localization can affect its activity and function, as it may interact with specific enzymes and proteins within these compartments . Post-translational modifications and targeting signals can also direct this compound to specific subcellular locations .

Propiedades

IUPAC Name |

(3-chloro-4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDFVQJOXLGGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54812-56-5 | |

| Record name | Hydrazine, (3-chloro-4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54812-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70203309 | |

| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57396-90-4, 54812-56-5 | |

| Record name | Hydrazine, (3-chloro-4-methylphenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

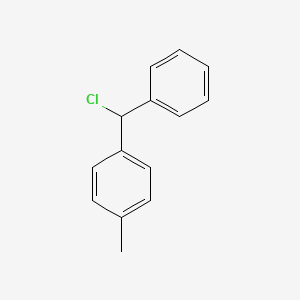

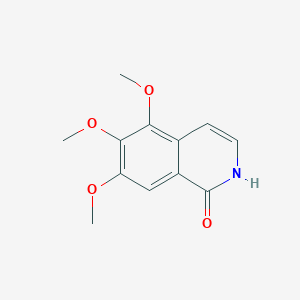

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

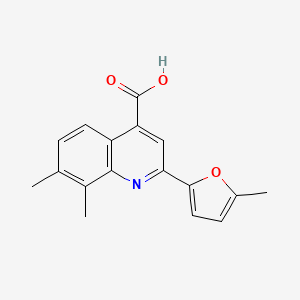

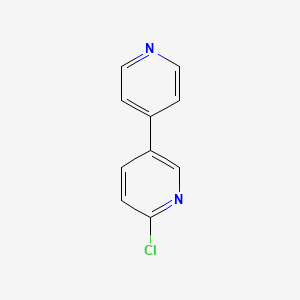

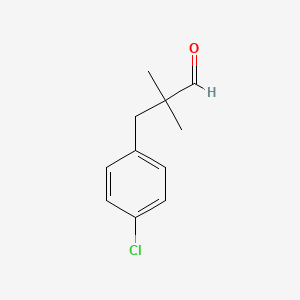

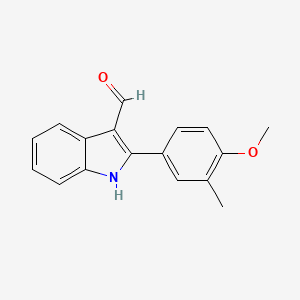

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)